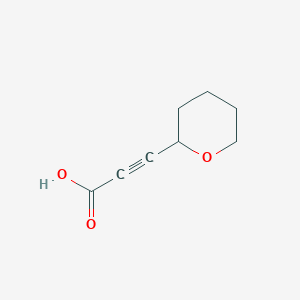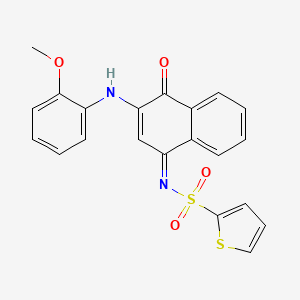![molecular formula C21H25NO10 B2502171 [5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate CAS No. 1094865-71-0](/img/structure/B2502171.png)
[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate” is a compound that has been used in the bio-synthesis of glycosidase inhibitors . It has been investigated for its role in glycosylation and glycoprotein metabolism in various disorders . This compound has been recognized for its ability to target and suppress the proliferation of malignant cancer cells and impede bacterial growth .
Molecular Structure Analysis
The molecular formula of this compound is C21H25NO10. The exact molecular structure is not provided in the search results. For a detailed molecular structure, it is recommended to refer to the specific literature or contact the supplier.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 451.428 . For detailed physical and chemical properties, it is recommended to refer to the specific literature or contact the supplier.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel chemical compounds, including derivatives similar to "[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate," play a crucial role in understanding their potential applications. For instance, the synthesis of novel imines and thiazolidinones from specific acetohydrazide derivatives demonstrates the versatility of acetate-based compounds in producing a variety of structures with potential antimicrobial activities (Fuloria et al., 2009). Similarly, the stereoselective synthesis of 2-thioglycosides of N-acetylneuraminic acid showcases the intricate reactions possible with acetate derivatives, offering pathways to synthesize complex sugars with significant biological importance (Marra & Sinaÿ, 1989).
Drug Discovery and Development
In drug discovery, the manipulation of chemical structures akin to "[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate" has been instrumental. The development of novel antibacterial agents through the modification of sialic acid, as in the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, illustrates the compound's potential in creating new therapeutic agents with specific biological targets (Sharma et al., 1988). This approach is pivotal in the ongoing quest for new treatments for various diseases, showcasing the compound's relevance in medicinal chemistry.
Antioxidant Properties
Research into phenolic derivatives such as acetaminophen and salicylate has revealed their action as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers, indicating the potential antioxidant properties of related acetate compounds (Dinis et al., 1994). These findings underscore the importance of acetate derivatives in developing new antioxidant therapies that could mitigate oxidative stress-related diseases.
Propiedades
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-8-6-5-7-15(16)9-23/h5-9,17-21H,10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUVHXGXKCSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)


![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)


![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)
